molecular formula C12H16N4O3 B12535501 3-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]propan-1-ol CAS No. 832102-52-0

3-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]propan-1-ol

Cat. No.: B12535501
CAS No.: 832102-52-0
M. Wt: 264.28 g/mol
InChI Key: ZKPCPAXAYFDEOX-UHFFFAOYSA-N
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Description

3-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]propan-1-ol is a chemical compound with a complex structure that includes a benzimidazole ring substituted with a dimethylamino group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]propan-1-ol typically involves multiple steps, starting with the preparation of the benzimidazole core The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]propan-1-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The dimethylamino group can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    3-Dimethylamino-1-propanol: A simpler compound with similar functional groups but lacking the benzimidazole ring.

    Dimethylaminoisopropanol: Another related compound with a different structural arrangement.

Uniqueness

3-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]propan-1-ol is unique due to the presence of both the benzimidazole ring and the nitro group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications.

Properties

CAS No.

832102-52-0

Molecular Formula

C12H16N4O3

Molecular Weight

264.28 g/mol

IUPAC Name

3-[2-(dimethylamino)-5-nitrobenzimidazol-1-yl]propan-1-ol

InChI

InChI=1S/C12H16N4O3/c1-14(2)12-13-10-8-9(16(18)19)4-5-11(10)15(12)6-3-7-17/h4-5,8,17H,3,6-7H2,1-2H3

InChI Key

ZKPCPAXAYFDEOX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC2=C(N1CCCO)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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